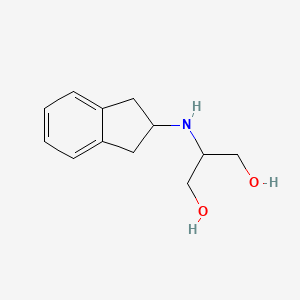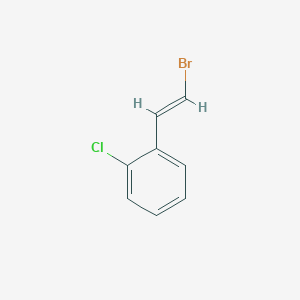
1-(2-Bromovinyl)-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group and a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with a brominating agent under specific conditions to introduce the bromovinyl group. One common method involves the use of selenium dibromide in a stereoselective addition reaction to alkynes, which proceeds at room temperature and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-2-chlorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(E)-1-(2-bromovinyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include alkenes and alkanes.
科学的研究の応用
(E)-1-(2-bromovinyl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which (E)-1-(2-bromovinyl)-2-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(E)-2-bromovinylbenzene: Similar structure but lacks the chlorine atom on the benzene ring.
(E)-2-chlorovinylbenzene: Similar structure but lacks the bromine atom on the vinyl group.
(E)-1-(2-bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
Uniqueness
(E)-1-(2-bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
特性
分子式 |
C8H6BrCl |
|---|---|
分子量 |
217.49 g/mol |
IUPAC名 |
1-[(E)-2-bromoethenyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |
InChIキー |
GPCNKFPFMMMJBW-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/Br)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)



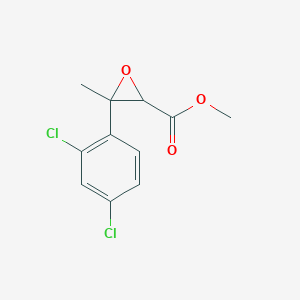
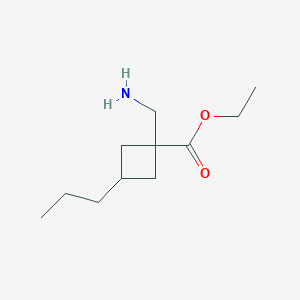


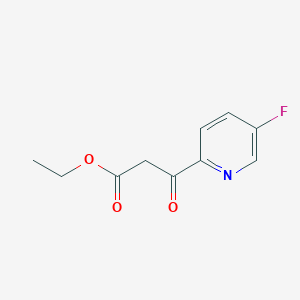
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)

![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13637790.png)
